BE“GHE Foundational & Exploratory

Check Availability & Pricing

Propyne-d4 physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Propyne-d4

Cat. No.: B1606906

Propyne-d4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic
properties of propyne-d4 (1,3,3,3-tetradeuterioprop-1-yne). It is intended to be a valuable
resource for professionals in research and development, particularly in the fields of medicinal
chemistry, materials science, and analytical chemistry.

Physical and Chemical Properties

Propyne-d4, a deuterated isotopologue of propyne, is a colorless gas at standard temperature
and pressure. Its physical and chemical properties are summarized in the tables below. The
inclusion of deuterium atoms results in a higher molecular weight compared to its non-
deuterated counterpart, which can influence its physical properties such as boiling point and
density.

Physical Properties
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Property Value Unit Source(s)
Molecular Formula CsDa - [1]
Molecular Weight 44.09 g/mol [2]
Boiling Point -23.2 °C
Melting Point -102.7 °C
) g/cm3 (at -50 °C for
Density 0.713
propyne)
mmHg (at 25 °C,
Vapor Pressure 4565.7 £ 0.0 i
Predicted)
Chemical Properties
Property Value Unit Source(s)
1,3,3,3-
IUPAC Name tetradeuterioprop-1- - [2]
yne
CAS Number 6111-63-3 - [1]
INChl=1S/C3H4/c1-3-
InChl _ - [2]
2/h1H,2H3/i1D,2D3
MWWATHDPGQKSA
InChlKey - [2]
R-BMQYTIHCSA-N
2H]C#CC([2H])([2H
SMILES [2H] ([2HD(2H) 2]
[2H]
LogP 0.9 - [2]

Spectroscopic Properties

Direct experimental spectra for propyne-d4 are not readily available in public databases.

However, the expected spectroscopic features can be inferred from the known spectra of

propyne and the principles of NMR and mass spectrometry for deuterated compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: A standard *H NMR spectrum of propyne-d4 would show no signals, as all
hydrogen atoms have been replaced by deuterium. This makes propyne-d4 a potentially
useful solvent or internal standard in certain *H NMR applications where the solvent signal
would otherwise interfere with the analyte signals.

e 2H (Deuterium) NMR: A 2H NMR spectrum would show two signals corresponding to the two
different deuterium environments: one for the acetylenic deuterium and one for the three
deuterons of the methyl group. Deuterium NMR generally has a similar chemical shift range
to proton NMR but with broader signals and lower resolution.[3][4]

e 13C NMR: The 3C NMR spectrum is expected to show three signals, corresponding to the
three carbon atoms in the molecule. The signals for the carbons bonded to deuterium will
appear as multiplets due to C-D coupling. The chemical shifts would be similar to those of
propyne, but the coupling patterns would be different.

Mass Spectrometry (MS)

In a mass spectrum of propyne-d4, the molecular ion peak (M+) would be observed at m/z =
44, corresponding to the molecular weight of the fully deuterated molecule. Fragmentation
patterns would involve the loss of deuterium atoms or deuterated methyl groups.

Key Experimental Protocols
Synthesis of Propyne-d4

A documented method for the synthesis of propyne-d4 involves the reaction of magnesium
carbide (Mgz2Cs) with deuterium oxide (D20). The resulting crude propyne-d4 can be purified
by conversion to its mercury derivative, followed by regeneration with deuterated reagents to
yield a product with high isotopic purity.

Experimental Workflow: Synthesis of Propyne-d4
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Workflow for Propyne-d4 Synthesis

Preparation of Magnesium Carbide (Mg2Cs)

l

Reaction with Deuterium Oxide (D20) in Dioxane

l

Collection of Crude Propyne-d4 Gas

l

Conversion to Dipropynyl Mercury

l

Hydrolysis with Deuterated Reagents

l

Collection and Purification of Propyne-d4

Click to download full resolution via product page

Caption: A generalized workflow for the synthesis and purification of propyne-d4.

Sonogashira Coupling

Propyne and its derivatives are valuable reagents in Sonogashira cross-coupling reactions,
which form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This
reaction is widely used in the synthesis of complex organic molecules, including
pharmaceuticals.

Reaction Pathway: Sonogashira Coupling
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Sonogashira Coupling of Propyne-d4

Reactants Catalysts

Propyne-d4 Aryl Halide (R-X) Pd Catalyst (e.g., Pd(PPhs)a4) Cu(l) Co-catalyst (e.g., Cul) Base (e.g., Amine)

\\ ‘i' A(n: __________ [ =

Product (R-C=C-CD3s)

Click to download full resolution via product page

Caption: Generalized Sonogashira coupling reaction with propyne-d4.

Copper(l)-Catalyzed Azide-Alkyne Cycloaddition
(CuAAC) - "Click Chemistry"

Propyne-d4 can also be utilized in "click chemistry,” specifically the Copper(l)-Catalyzed Azide-
Alkyne Cycloaddition (CUAAC). This highly efficient and specific reaction forms a triazole ring
and is a cornerstone of bioconjugation and materials science.

Reaction Pathway: CUAAC (Click Chemistry)

CUuAAC Reaction with Propyne-d4

Reactants Catalyst

Propyne-d4 Azide (R-Ns) Cu(l) Catalyst

| e

Triazole Product

Click to download full resolution via product page

Caption: The CuAAC "click" reaction involving propyne-d4 and an organic azide.
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Applications in Research and Drug Development

The unique properties of propyne-d4 make it a valuable tool in several areas of research and
development:

 Isotopic Labeling: Propyne-d4 can be used as a "heavy" building block in the synthesis of
complex molecules. The deuterium label allows for the tracking of molecules in biological
systems and aids in the elucidation of reaction mechanisms and metabolic pathways.

 NMR Spectroscopy: As mentioned, the absence of proton signals makes propyne-d4 a
candidate for use as a non-interfering solvent or standard in *H NMR studies.

e Pharmaceutical Synthesis: The alkyne functional group is a versatile handle for the
construction of complex molecular architectures found in many drug candidates. The use of
deuterated propyne can be advantageous in pharmacokinetic studies, where the C-D bond is
stronger than the C-H bond, potentially leading to altered metabolic profiles (the "deuterium
kinetic isotope effect").

Safety and Handling

Propyne is a flammable gas and should be handled with appropriate precautions in a well-
ventilated area, away from ignition sources. As a compressed gas, cylinders of propyne-d4
should be secured and protected from physical damage. Users should consult the Safety Data
Sheet (SDS) for detailed handling and safety information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Propyne-d4 physical and chemical properties].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1606906#propyne-d4-physical-and-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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